molecular formula C15H18BN5O4 B13349183 (3-(tert-Butoxycarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)boronic acid

(3-(tert-Butoxycarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)boronic acid

Cat. No.: B13349183
M. Wt: 343.15 g/mol
InChI Key: MRHHGLJVXWYNTN-UHFFFAOYSA-N
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Description

“(3-(tert-Butoxycarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)boronic acid” is a mouthful, but its structure holds intriguing possibilities. Let’s break it down:

    Chemical Formula: CHNOB

    IUPAC Name: 3-(tert-butoxycarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)boronic acid

This compound belongs to the family of boronic acids, which are versatile building blocks in organic synthesis due to their reactivity and ability to form stable complexes with Lewis bases.

Preparation Methods

a. Flow Microreactor Synthesis: A sustainable and efficient method for introducing the tert-butoxycarbonyl (Boc) group involves using flow microreactors . These systems allow precise control of reaction conditions, resulting in improved yields and reduced waste. The direct introduction of Boc into various organic compounds occurs smoothly in these microreactors.

b. Metal-Free Oxidation: Another approach employs tert-butyl hydroperoxide to oxidize Csp3–H bonds, cleave C–CN bonds, and form C–O bonds in one pot. This method efficiently synthesizes tert-butyl esters from benzyl cyanides and tert-butyl hydroperoxide .

Chemical Reactions Analysis

The compound can undergo various reactions:

    Hydrolysis: Removal of the Boc group under acidic or basic conditions.

    Boronic Acid Coupling: Forms stable complexes with Lewis bases (e.g., Suzuki-Miyaura cross-coupling).

    Reduction: Boc group reduction using hydrides (e.g., LiAlH).

    Substitution: Boc group substitution with nucleophiles (e.g., amines).

Major products include Boc-protected derivatives used as intermediates in organic synthesis.

Scientific Research Applications

a. Medicinal Chemistry:

  • Boc-protected boronic acids serve as prodrugs, enhancing drug stability and solubility.
  • They participate in drug discovery, especially in designing proteasome inhibitors for cancer therapy.
b. Materials Science:
  • Boc-functionalized boronic acids contribute to the development of smart materials, sensors, and catalysts.

Mechanism of Action

The Boc group stabilizes the boronic acid, influencing its reactivity. In drug design, Boc-protected boronic acids target specific enzymes or receptors, modulating cellular processes.

Comparison with Similar Compounds

While there are related Boc-protected boronic acids, this specific compound’s unique pyrazole-imidazole hybrid structure sets it apart. Similar compounds include 1-(tert-butoxycarbonyl)-4-piperidinecarboxylic acid .

Properties

Molecular Formula

C15H18BN5O4

Molecular Weight

343.15 g/mol

IUPAC Name

[3-[(2-methylpropan-2-yl)oxycarbonyl]-2-(1-methylpyrazol-4-yl)imidazo[4,5-b]pyridin-7-yl]boronic acid

InChI

InChI=1S/C15H18BN5O4/c1-15(2,3)25-14(22)21-12(9-7-18-20(4)8-9)19-11-10(16(23)24)5-6-17-13(11)21/h5-8,23-24H,1-4H3

InChI Key

MRHHGLJVXWYNTN-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=NC=C1)N(C(=N2)C3=CN(N=C3)C)C(=O)OC(C)(C)C)(O)O

Origin of Product

United States

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